O-Butyl Dabigatran-d3 Ethyl Ester
Description
Properties
Molecular Formula |
C₃₂H₃₄D₃N₇O₅ |
|---|---|
Molecular Weight |
602.7 |
Synonyms |
N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine-d3 Ethyl Ester; Dabigatran Impurity D-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Introduction into Organic Scaffolds
The introduction of deuterium, a stable isotope of hydrogen, into organic molecules can be achieved through several strategic approaches. researchgate.net These methods range from the use of deuterated building blocks in a multi-step synthesis to late-stage catalytic deuteration of a fully formed scaffold. researchgate.netthieme-connect.de
One of the most direct methods for creating deuterated compounds is to build the molecule from commercially available deuterated starting materials. researchgate.net This "bottom-up" approach ensures the deuterium atoms are placed at specific, predetermined positions within the molecular structure. In the context of Dabigatran (B194492) analogues, a key deuterated reagent is deuterium methylamine hydrochloride. researchgate.net This reagent is used to introduce the trideuteromethyl (d3) group at the 1-position of the benzimidazole (B57391) core, a critical component of the Dabigatran scaffold. researchgate.net This method provides high levels of isotopic enrichment at the desired position early in the synthetic sequence.
Catalytic methods offer a powerful alternative for introducing deuterium, often in the later stages of a synthesis, a technique known as late-stage functionalization. thieme-connect.de Hydrogen Isotope Exchange (HIE) is a prominent strategy that involves the exchange of hydrogen atoms on a substrate with deuterium from a donor source, such as deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netthieme-connect.de This process is typically facilitated by a transition-metal catalyst.
Several catalytic systems have been developed for this purpose:
Palladium Catalysis : Palladium-based catalysts are effective for the deuteration of C-H bonds. thieme-connect.demarquette.edu For instance, Pd/C can be used in dehalogenation-deuteration reactions, while other palladium complexes can catalyze regioselective HIE reactions. researchgate.netmarquette.edu
Iridium Catalysis : Iridium complexes, such as Crabtree's catalyst, are widely used for H/D exchange because they can selectively label both sp² and sp³ C-H bonds while tolerating many functional groups. nih.gov Some iridium-based systems can even generate deuterium gas from sources like deuterated methanol (B129727) and D₂O, which can then be used for deuteration reactions. oup.com
Silver Catalysis : More recently, phosphine-ligated, silver-carbonate complexes have been shown to catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles, which are components of many pharmaceuticals. nih.gov These reactions can proceed under mild conditions using deuterated methanol (CH₃OD) as the deuterium source. nih.gov
These catalytic methods are advantageous as they can bypass the need for pre-functionalized starting materials, providing a more efficient route to deuterated molecules. thieme-connect.de
Multi-Step Synthesis of O-Butyl Dabigatran-d3 Ethyl Ester
The synthesis of this compound is a complex, multi-step process that builds upon established routes for Dabigatran Etexilate. nih.gov The core of the synthesis involves constructing the deuterated benzimidazole ring system and then elaborating the side chains to yield the final product.
The synthesis begins with commercially available starting materials and incorporates the deuterated methyl group early in the sequence. A representative pathway involves the following key transformations:
Formation of the Nitro Amide Intermediate : The synthesis often starts by coupling a substituted benzoyl chloride with an amino ester. For instance, 4-(methyl-d3-amino)-3-nitrobenzoyl chloride is reacted with ethyl-3-(pyridin-2-ylamino)propanoate. The introduction of the trideuteromethyl group is achieved by using deuterium methylamine hydrochloride in a preceding step to form the necessary deuterated precursor. researchgate.net
Reduction of the Nitro Group : The nitro group of the resulting intermediate is reduced to an amine. This reduction is a critical step and can be achieved using various reagents, with sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., Pd/C with H₂) being common industrial methods. acs.orggoogle.com
Benzimidazole Ring Formation : The diamine intermediate is then cyclized to form the core benzimidazole ring. This is typically accomplished by reacting it with a glycine derivative, such as 2-(4-cyanophenylamino)acetic acid, often in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by cyclization in acetic acid. This step yields the key deuterated benzimidazole intermediate containing a cyano group.
Conversion to Amidine : The cyano group on the phenyl ring is converted to an amidine. This is a crucial transformation, often proceeding via a Pinner reaction, where the nitrile is treated with ethanolic HCl to form an imidate ester hydrochloride, which is then reacted with ammonium (B1175870) carbonate or ammonia (B1221849) to yield the amidine hydrochloride. nih.govgoogle.com
The following table summarizes typical conditions for these key steps, adapted from related syntheses.
| Step | Key Transformation | Typical Reagents and Conditions | Reference Reaction Yield |
|---|---|---|---|
| 1 | Amide Coupling | Substituted Benzoyl Chloride, Amino Ester, Triethylamine, Dichloromethane (DCM), 0-30°C | ~95% |
| 2 | Nitro Reduction | Sodium Dithionite (Na₂S₂O₄) or Pd/C with H₂ gas, various solvents | >90% |
| 3 | Benzimidazole Cyclization | 2-(4-cyanophenylamino)acetic acid, CDI, DCM; then Acetic Acid, reflux | ~80% |
| 4 | Amidine Formation | 1) Dry HCl gas in Ethanol (B145695), 0°C to RT; 2) Ammonium Carbonate, Ethanol | ~86% |
With the deuterated amidine intermediate in hand, the final steps involve derivatizing the amidine group and ensuring the presence of the ethyl ester side chain.
The ethyl ester moiety is typically incorporated early in the synthesis via the use of ethyl-3-(pyridin-2-ylamino)propanoate. google.com The final key derivatization is the acylation of the amidine group. For this compound, this involves reacting the amidine intermediate with a suitable reagent to install the butoxycarbonyl group. This is analogous to the synthesis of Dabigatran Etexilate, where n-hexyl chloroformate is used.
The reaction proceeds by treating the amidine, often as a free base or in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, with butyl chloroformate in a suitable solvent such as acetone (B3395972) or dichloromethane. google.com This reaction forms the N-(butoxycarbonyl)carbamimidoyl group, completing the synthesis of the target molecule.
Purification Techniques for Deuterated Analogues
The purification of isotopically labeled compounds is a critical step to ensure high chemical and radiochemical purity, which is essential for their intended applications. moravek.com Impurities can interfere with analytical measurements or biological assays. moravek.com
Several techniques are employed for the purification of this compound and its intermediates:
Recrystallization : This is a common and effective method for purifying solid intermediates throughout the synthesis. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate, ethanol, acetone/water) and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. google.com Many of the key intermediates in the Dabigatran synthesis are purified in this manner. google.com
Column Chromatography : For intermediates that are difficult to purify by recrystallization, column chromatography is often used. google.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the final purification of the target compound and for assessing its purity. moravek.com Reversed-phase HPLC is particularly common for pharmaceutical compounds. It can effectively separate the desired product from closely related impurities. acs.org
Salt Formation : In some cases, intermediates are purified by converting them into a salt (e.g., hydrochloride, oxalate), which can then be recrystallized to a high degree of purity. The pure salt is then neutralized in a subsequent step to regenerate the free base. google.com
The purity of the final compound and the extent of deuterium incorporation are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgmoravek.com
Isotopic Purity Assessment and Enrichment Analysis
The determination of isotopic purity and the extent of deuterium enrichment are crucial quality control parameters for any deuterated compound. These analyses confirm the successful incorporation of the deuterium atoms at the desired positions and quantify the percentage of the deuterated species relative to its non-deuterated counterpart and other isotopic variants. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the parent ion, it is possible to distinguish between the deuterated compound and its non-deuterated analog. The mass difference between the d0 and d3 isotopologues is approximately 3 Da. The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment.
For this compound, the mass spectrum would be expected to show a prominent peak corresponding to the [M+H]+ ion of the d3 compound. The absence or very low abundance of the corresponding d0, d1, and d2 peaks would indicate high isotopic purity.
Table 2.4.1: Expected High-Resolution Mass Spectrometry Data for this compound
| Isotopologue | Expected [M+H]+ (m/z) | Relative Abundance (%) |
| d0 | [Calculated MW + 1] | < 1% |
| d1 | [Calculated MW + 2] | < 5% |
| d2 | [Calculated MW + 3] | < 5% |
| d3 | [Calculated MW + 4] | > 90% |
Note: The expected relative abundances are illustrative and would be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and 2H NMR, provides detailed information about the location and extent of deuteration. In the 1H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful isotopic labeling at specific sites.
Conversely, 2H NMR spectroscopy can be used to directly observe the deuterium nuclei. The presence of a signal in the 2H NMR spectrum at the expected chemical shift confirms the incorporation of deuterium. The integration of this signal can be used to quantify the level of deuteration.
Table 2.4.2: Expected NMR Spectroscopy Data for this compound
| Nucleus | Technique | Expected Observation |
| 1H | 1H NMR | Disappearance or significant reduction of the signal corresponding to the ethyl ester protons. |
| 2H | 2H NMR | Appearance of a signal at the chemical shift corresponding to the ethyl ester position. |
The combination of HRMS and NMR data provides a comprehensive assessment of the isotopic purity and enrichment of this compound, ensuring the quality and reliability of the synthesized compound for its intended applications.
Physicochemical Characterization and Structural Confirmation of Isotopic Labeling
Spectroscopic Methods for Structural Elucidation of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Abundance
In the case of O-Butyl Dabigatran-d3 Ethyl Ester, the deuterium label is typically located on the methyl group attached to the N-1 position of the benzimidazole (B57391) ring. caymanchem.com This is a common labeling position for dabigatran-related internal standards. caymanchem.com
¹H NMR (Proton NMR): A ¹H NMR spectrum would confirm the structure of the parent molecule, O-Butyl Dabigatran (B194492) Ethyl Ester. The key confirmation of successful deuteration would be the disappearance or significant reduction of the signal corresponding to the N-methyl protons. This singlet, which would typically appear around 4.0 ppm in the unlabeled compound, would be absent in the ¹H spectrum of the d3-labeled analogue. chemicalbook.comchemicalbook.com Other characteristic signals for the ethyl ester, butyl group, and aromatic protons would remain, confirming the rest of the structure.
²H NMR (Deuterium NMR): A deuterium NMR experiment would show a signal at the chemical shift corresponding to the N-methyl position, providing direct evidence of the deuterium label's location.
¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the N-CD₃ group) would exhibit a characteristic multiplet signal due to C-D coupling and a noticeable isotopic shift compared to the N-CH₃ signal in the unlabeled compound.
Table 1: Predicted ¹H NMR Chemical Shifts for O-Butyl Dabigatran Ethyl Ester (Based on analogous data for Dabigatran Etexilate) chemicalbook.comchemicalbook.com
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl Ester (CH₃) | ~1.2 | Triplet |
| Butoxycarbonyl (CH₃) | ~0.9 | Triplet |
| N-Methyl (CH₃) | ~4.0 | Singlet |
| Ethyl Ester (CH₂) | ~4.1 | Quartet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Amine & Amide (NH) | Broad signals | Broad |
Note: In the d3-labeled compound, the N-Methyl (CH₃) signal at ~4.0 ppm would be absent.
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and isotopic purity of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.
When analyzing the deuterated compound, HRMS can precisely measure the mass difference between the labeled and unlabeled molecules. The molecular weight of this compound (C₃₂H₃₄D₃N₇O₅) is approximately 3 atomic mass units higher than its unlabeled counterpart (C₃₂H₃₇N₇O₅). veeprho.comimpurity.com This mass shift provides clear evidence of successful labeling. Tandem mass spectrometry (MS/MS) can further confirm the label's location by fragmenting the molecule and observing the mass of the resulting fragments. For instance, fragmentation that cleaves the N-methyl benzimidazole portion would show a +3 Da shift in fragments containing the label. researchgate.netnih.gov
Table 2: HRMS Data for this compound
| Compound | Molecular Formula | Theoretical Mass [M+H]⁺ (Da) |
| O-Butyl Dabigatran Ethyl Ester | C₃₂H₃₇N₇O₅ | 600.2935 |
| This compound | C₃₂H₃₄D₃N₇O₅ | 603.3122 |
The high-resolution measurement allows for differentiation from other potential elemental compositions and confirms the incorporation of three deuterium atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. These include the stretching vibrations of the carbonyl (C=O) groups in the ester and amide, N-H bonds of the secondary amines and amide, and C-N and C=N bonds within the benzimidazole and amidine moieties. researchgate.net The presence of the deuterium label would introduce a C-D stretching vibration, typically appearing in the 2100-2250 cm⁻¹ region, which is lower than the C-H stretching region (~3000 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound (Based on analogous data for Dabigatran) researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 |
| C-D | Stretch | 2100 - 2250 |
| C=O (Amide, Ester) | Stretch | 1650 - 1750 |
| C=N / C=C | Stretch | 1500 - 1650 |
| C-O (Ester) | Stretch | 1000 - 1300 |
Chromatographic Techniques for Purity and Identity
Chromatographic methods are essential for separating the target compound from impurities, including any remaining unlabeled material or synthesis by-products. These techniques are fundamental to assessing the analytical purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is the standard method for determining the purity of dabigatran-related compounds. actascientific.comtsijournals.comresearchgate.netijbpr.net A validated, stability-indicating HPLC method can effectively separate this compound from its non-deuterated form and other related impurities. researchgate.netnih.gov
The method typically employs a C18 or C8 column with a gradient elution mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). tsijournals.comijbpr.net Detection is commonly performed using a UV detector, often at wavelengths around 225 nm or 230 nm where the benzimidazole chromophore absorbs strongly. actascientific.comresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as an internal standard, a purity of >98% is typically required. researchgate.net
Table 4: Example HPLC Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | A: 20 mM Ammonium Formate, pH 5.5B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min ijbpr.net |
| Detection | UV at 225 nm actascientific.com |
| Retention Time | ~8.5 min (Example) tsijournals.com |
| Purity Result | 99.6% |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of large, polar, and non-volatile molecules like this compound. The high temperatures required for vaporization in a GC system would cause the molecule to decompose before it could be analyzed.
For GC analysis to be feasible, the compound would first need to be chemically modified into a more volatile and thermally stable derivative. This process, known as derivatization, might involve reactions like silylation to convert the polar N-H groups into non-polar silyl (B83357) ethers. However, this adds complexity and potential for incomplete reactions, making it a much less common or practical approach compared to the direct analysis offered by HPLC. Therefore, HPLC remains the overwhelmingly preferred chromatographic method for the analysis of this compound and its relatives. caymanchem.com
Analytical Method Development and Validation Utilizing O Butyl Dabigatran D3 Ethyl Ester
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies
UPLC-MS/MS has emerged as the gold standard for the determination of dabigatran (B194492) and its related compounds due to its high sensitivity, specificity, and speed. researchgate.netnih.gov The use of a deuterated internal standard like O-Butyl Dabigatran-d3 Ethyl Ester is integral to achieving accurate and precise quantification by compensating for variations in sample preparation and instrument response. researchgate.net
Sample Preparation Techniques for Complex Biological Matrices
The analysis of drugs in complex biological matrices such as human plasma necessitates efficient sample preparation to remove interfering substances like proteins and phospholipids. Common techniques employed for the extraction of dabigatran and its internal standard include:
Protein Precipitation (PPT): This is a rapid and straightforward method where a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample. researchgate.netnih.govbiotech-asia.org After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard is injected into the UPLC-MS/MS system. biotech-asia.org One study utilized methanol as a protein precipitant for sample preparation. researchgate.net Another method involved deproteinization with acetonitrile, followed by evaporation of the supernatant, and redissolving in the mobile phase before injection. nih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample extract compared to PPT. This technique involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analytes of interest while allowing interfering components to be washed away. The analytes are then eluted with a suitable solvent. One validated method for dabigatran utilized SPE for the extraction of the analyte and its stable isotope-labeled internal standard, dabigatran D4. tandfonline.com
Liquid-Liquid Extraction (LLE): While less common for this application, LLE can also be used. This technique involves partitioning the analytes between the aqueous plasma sample and an immiscible organic solvent.
The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. For high-throughput analysis, protein precipitation is often preferred due to its simplicity and speed.
Chromatographic Separation Parameters
Achieving efficient chromatographic separation of dabigatran, its prodrug, and the deuterated internal standard from endogenous plasma components is critical for accurate quantification. Key parameters that are optimized include:
Column Chemistry: Reversed-phase columns, particularly C18 and C8, are widely used for the separation. researchgate.netnih.govtandfonline.com For instance, an ACQUITY UPLC BEH C18 column (2.1x50mm, 1.7μm) has been successfully employed. researchgate.net Another method utilized a Peerless basic C8 column (150 × 4.6 mm, 5 µm). tandfonline.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govactascientific.comnih.gov A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. actascientific.com One method used an isocratic elution with 10mM ammonium formate and methanol (72:28, v/v). researchgate.net
Gradient Elution: Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to achieve optimal separation of compounds with different polarities and to reduce run times. nih.govwjpmr.com A study described a gradient program starting with 95%/5% water/methanol, then linearly changing to 5%/95% over 1.5 minutes. nih.gov
The optimization of these parameters aims to achieve sharp, symmetrical peaks with good resolution and short retention times, often under 5 minutes. nih.gov
Mass Spectrometric Detection Parameters
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays. The key parameters for the detection of dabigatran and this compound are:
Ionization Mode: Positive electrospray ionization (ESI+) is the standard mode used for the analysis of dabigatran and its derivatives, as they readily form protonated molecules [M+H]+. researchgate.netnih.gov
Precursor and Product Ion Selection: In the MS/MS analysis, the protonated molecule of the analyte (precursor ion) is selected in the first quadrupole and fragmented. Specific product ions are then monitored in the third quadrupole. For dabigatran, a common precursor ion is m/z 472.3, which fragments to product ions such as m/z 289.1. nih.govtandfonline.com
Multiple Reaction Monitoring (MRM): MRM is the acquisition mode of choice for quantification. It involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective technique minimizes interference from other compounds in the matrix. researchgate.netnih.gov The use of a deuterated internal standard, such as Dabigatran-d3, allows for the use of a distinct MRM transition (e.g., a 3-dalton shift in the precursor ion) while often sharing the same product ion as the non-deuterated analyte. researchgate.net
Table 1: Example MRM Transitions for Dabigatran and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran | 472.3 | 289.1 |
| Dabigatran-d3 | 475.3 | 289.1 |
| Dabigatran Etexilate | 629.5 | 290.1 |
Data compiled from scientific literature. researchgate.netnih.gov
Method Validation Frameworks and Performance Characteristics
To ensure the reliability of the analytical data, the UPLC-MS/MS method must be rigorously validated according to guidelines from regulatory agencies like the FDA. nih.gov
Assessment of Selectivity and Specificity against Matrix Interferences
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. iajps.com Specificity is a measure of how uniquely the method identifies the analyte. iajps.com
Matrix Effect Evaluation: The potential for ion suppression or enhancement from the biological matrix is a key consideration in LC-MS/MS. nih.gov This is assessed by comparing the response of the analyte in the presence of matrix components to the response in a clean solution. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it experiences similar ionization suppression or enhancement as the analyte. nih.gov Studies have shown that with appropriate chromatographic separation, no significant ion suppression is observed at the retention times of dabigatran and its internal standard. nih.govnih.gov
Interference Testing: The method is challenged by analyzing blank plasma samples from multiple sources to ensure no endogenous components interfere with the detection of the analyte or internal standard. iajps.com Additionally, the potential for interference from structurally similar or co-administered drugs should be evaluated. nih.gov
Evaluation of Linearity and Calibration Curve Range
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. iajps.com Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. iajps.com
Calibration Curve Range: The range of the calibration curve must encompass the expected concentrations of the analyte in the study samples. For dabigatran, a wide linear range is often established, for example, from 1.00 ng/mL to 600.00 ng/mL or 0.8 to 800 µg/L. nih.govnih.govnih.gov The linearity is typically evaluated by the correlation coefficient (r²), which should be close to 1 (e.g., >0.99). nih.govnih.govijpsr.info
Table 2: Representative Linearity Data for Dabigatran Quantification
| Analyte | Concentration Range | Correlation Coefficient (r²) |
| Dabigatran | 20 µg/mL to 100 µg/mL | 0.998 |
| Dabigatran | 10-50 µg/ml | Not specified, but linear |
| Dabigatran | 10-30 µg/ml | 0.9958 |
| Dabigatran | 0.8 to 800 µg/L | >0.99 |
| Dabigatran Etexilate | 200–1000 µg/ml | ≥ 0.9998 |
Data compiled from various validated HPLC and UPLC-MS/MS methods. nih.govactascientific.comiajps.comijpsr.infohumanjournals.com
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental parameters in the validation of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the analysis of dabigatran and its related compounds, these limits are typically established using signal-to-noise ratios. A commonly accepted ratio for the LOD is 3:1, and for the LOQ, it is 10:1. actascientific.com The utilization of a stable isotope-labeled internal standard, such as this compound, is instrumental in accurately determining these limits, particularly in complex biological matrices. The internal standard helps to differentiate the analyte signal from matrix-related interference, thereby enhancing the sensitivity of the assay.
In a stability-indicating HPLC method for dabigatran etexilate mesylate, the LOD was reported to be 0.01%, and the LOQ was 0.03%. researchgate.net For an LC-MS/MS assay developed for the determination of dabigatran etexilate and its active metabolite, dabigatran, the linear concentration range was established from 1.00 to 600.00 ng/mL, implying an LOQ of 1.00 ng/mL for both the prodrug and its active metabolite. nih.gov
Table 1: Representative LOD and LOQ Values for Dabigatran and Related Compounds
| Analyte/Method | LOD | LOQ |
| Dabigatran Etexilate Mesylate (HPLC) researchgate.net | 0.01% | 0.03% |
| Dabigatran Etexilate (LC-MS/MS) nih.gov | - | 1.00 ng/mL |
| Dabigatran (LC-MS/MS) nih.gov | - | 1.00 ng/mL |
Precision and Accuracy Assessment (Intra-day and Inter-day Variability)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the mean test results obtained by the method to the true value. Both are critical for ensuring the reliability of an analytical method and are typically assessed through intra-day and inter-day variability studies.
The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy, as it compensates for variability in sample preparation and instrument response.
In a study validating an LC-MS/MS assay for dabigatran etexilate and dabigatran, the accuracy was found to be within 98.33-110.12%, and the relative standard deviation (RSD) was below 10%. nih.gov Another study on a stability-indicating HPLC method for dabigatran etexilate mesylate reported a relative standard deviation of 0.40% for precision, and the percentage mean recoveries for all impurities were within the range of 90.0% to 115.0%. researchgate.net Furthermore, a comparison of chromogenic assays for dabigatran demonstrated acceptable precision, with a coefficient of variation (CV) of 3.5% at a lower concentration level. nih.gov
Table 2: Precision and Accuracy Data for Dabigatran Assays
| Method/Analyte | Parameter | Result |
| LC-MS/MS for Dabigatran Etexilate & Dabigatran nih.gov | Accuracy | 98.33-110.12% |
| LC-MS/MS for Dabigatran Etexilate & Dabigatran nih.gov | Precision (RSD) | < 10% |
| HPLC for Dabigatran Etexilate Mesylate researchgate.net | Precision (RSD) | 0.40% |
| HPLC for Dabigatran Etexilate Mesylate researchgate.net | Accuracy (Recovery) | 90.0% - 115.0% |
| Chromogenic Assay for Dabigatran nih.gov | Precision (CV) | 3.5% |
Matrix Effects and Ion Suppression/Enhancement Profiling
When using mass spectrometry-based detection, the analyte signal can be affected by other components present in the biological matrix, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The co-elution of matrix components with the analyte of interest is a primary cause of these effects. A stable isotope-labeled internal standard, such as this compound, is the most effective tool to mitigate matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized.
Studies have shown that for dabigatran and its metabolites, recoveries from plasma were higher than 89.48%, indicating minimal signal suppression. nih.gov The development of robust sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, is also crucial in minimizing matrix effects by removing interfering substances before analysis.
Stability Studies in Relevant Biological Matrices
The stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. These studies are essential to ensure that the measured concentration reflects the true concentration at the time of sample collection. Stability is typically evaluated under several conditions:
Freeze-thaw stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
Short-term stability: Evaluates the stability of the analyte at room temperature for a specified period.
Long-term stability: Determines the stability of the analyte when stored at a low temperature (e.g., -20°C or -80°C) for an extended duration.
Post-preparative stability: Assesses the stability of the analyte in the processed sample (e.g., in the autosampler) before analysis.
For dabigatran and its prodrug, dabigatran etexilate, stability is a significant concern due to their susceptibility to hydrolysis. nih.gov A stability-indicating HPLC method for dabigatran etexilate mesylate demonstrated that the method could effectively separate the active ingredient from its degradation products. researchgate.net The use of a deuterated internal standard like this compound is important in these studies to ensure that any degradation of the analyte is accurately quantified and not masked by analytical variability.
Table 3: Summary of Stability Studies for Dabigatran and Related Compounds
| Stability Condition | Purpose |
| Freeze-Thaw | To assess analyte stability after multiple freeze-thaw cycles. |
| Short-Term (Bench-Top) | To evaluate analyte stability at room temperature during sample handling. |
| Long-Term | To determine analyte stability under long-term storage conditions. |
| Post-Preparative | To assess analyte stability in the final extract prior to injection. |
Comparability of Analytical Methods
Different analytical methods are often used for the quantification of dabigatran in various settings, such as clinical laboratories and research facilities. These methods can range from chromogenic assays to sophisticated LC-MS/MS techniques. Therefore, it is essential to assess the comparability of these methods to ensure that results are consistent and interchangeable.
A study comparing chromogenic assays for dabigatran on different analyzers revealed a statistically significant bias between the methods, suggesting that they should not be used interchangeably. nih.gov The Bland-Altman analysis showed a bias of 23.2% for dabigatran between two different systems. nih.gov
The use of a universally accepted reference material and a well-characterized internal standard, such as this compound, can play a pivotal role in harmonizing different analytical methods. By providing a common point of reference, these standards can help to identify and correct for systematic biases between methods, ultimately leading to improved comparability of results across different laboratories and platforms.
Application As an Internal Standard in Quantitative Bioanalysis
Rationale for Deuterated Internal Standards in Mass Spectrometry
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability throughout the analytical process. scispace.com Stable isotopically labeled (SIL) internal standards, particularly those substituted with deuterium (B1214612), are widely considered the gold standard. scispace.comclearsynth.com The rationale for their use is based on several key advantages:
Co-elution and Similar Ionization: Deuterated internal standards are chemically almost identical to the analyte of interest. chromforum.org This similarity ensures they co-elute from the liquid chromatography column and exhibit nearly identical ionization efficiency in the mass spectrometer's ion source. chromforum.org This is critical for compensating for matrix effects, where other compounds in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. clearsynth.comchromforum.org
Correction for Sample Preparation Variability: An internal standard is added at a known concentration to samples at the beginning of the workflow. scispace.com It experiences the same potential losses as the analyte during extraction, evaporation, and reconstitution steps. scispace.com By comparing the analyte's response to the internal standard's response, these variations can be normalized, improving the accuracy and precision of the measurement. clearsynth.com
Improved Method Robustness: The use of a deuterated internal standard can lead to more robust and reliable analytical methods. clearsynth.com It helps to ensure that the assay performance is consistent across different sample batches and over time. scispace.com While issues like chromatographic shifts can sometimes occur with deuterium labeling, the benefits in terms of accuracy and precision generally outweigh these potential drawbacks. scispace.comchromatographyonline.com
Quantitative Analysis of Dabigatran (B194492) and its Metabolites in Pre-Clinical Studies
O-Butyl Dabigatran-d3 Ethyl Ester plays a significant role as an internal standard in the quantitative analysis of dabigatran and its related compounds during preclinical research.
Application in Animal Plasma/Tissue Analysis
Validated LC-MS/MS methods are crucial for determining the concentration of dabigatran in biological matrices like plasma and tissue from animal studies. These studies are fundamental for understanding the pharmacokinetics of the drug. In such analyses, a deuterated internal standard like this compound is instrumental. For instance, in a study quantifying dabigatran in human plasma, a related deuterated compound, dabigatran-13C6, was used. researchgate.net The method demonstrated good linearity and stability, highlighting the effectiveness of using a stable isotope-labeled internal standard for pharmacokinetic analysis. researchgate.net
The use of such internal standards allows for the accurate determination of key pharmacokinetic parameters. In preclinical studies with rats and rhesus monkeys, intravenous and oral administration of dabigatran and its prodrug, dabigatran etexilate, showed dose- and time-dependent anticoagulant effects, which were correlated with plasma concentrations of the active drug. nih.gov
Below is an interactive table showcasing typical validation parameters for an LC-MS/MS method for dabigatran quantification:
Utility in In Vitro Biotransformation Studies
In vitro studies are essential for elucidating the metabolic pathways of a drug candidate. Dabigatran etexilate, the prodrug of dabigatran, undergoes extensive metabolism by carboxylesterases (CES). sigmaaldrich.comnih.gov Studies using human intestinal microsomes and liver S9 fractions have identified the sequential hydrolysis of dabigatran etexilate. nih.gov
The ethyl ester of dabigatran etexilate is hydrolyzed by CES1 to form an intermediate metabolite (M1), while the carbamate (B1207046) ester is hydrolyzed by CES2 to form another intermediate (M2). nih.gov These intermediates are then further metabolized to the active drug, dabigatran. sigmaaldrich.comnih.gov In such complex metabolic studies, a deuterated internal standard is invaluable for the accurate quantification of the parent drug and its various metabolites.
Another major metabolic pathway for dabigatran is glucuronidation. researchgate.net Studies with human liver and intestinal microsomes have shown that UGT1A9, UGT2B7, and primarily UGT2B15 are responsible for the formation of dabigatran acylglucuronides. researchgate.net The use of a deuterated internal standard in these in vitro systems allows for precise determination of kinetic parameters like K_m and V_max for each metabolic reaction.
The following table summarizes the key enzymes and metabolites in the biotransformation of dabigatran etexilate:
Role in Bioequivalence and Comparative Bioavailability Studies (Methodological Aspects)
Bioequivalence (BE) studies are critical for comparing a new formulation of a drug to an existing one. nih.govnih.gov The FDA provides specific guidance on the design and conduct of BE studies for dabigatran etexilate, recommending a single-dose, 2-treatment, 2-sequence, 4-period, fully replicated crossover design for both fasting and fed conditions. fda.gov
In these studies, the primary pharmacokinetic endpoints are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C_max) of dabigatran. nih.govnih.gov The accurate measurement of these parameters is paramount, and the use of a deuterated internal standard in the bioanalytical method is a key component of ensuring the reliability of the data. The internal standard corrects for any analytical variability, which is crucial when trying to establish if two formulations are statistically bioequivalent within a narrow acceptance range (typically 80-125%). fda.gov
For dabigatran, which has a steep exposure-response relationship, precise and accurate bioanalytical data is especially important. fda.gov The use of a robust LC-MS/MS method with a suitable deuterated internal standard like this compound helps to minimize analytical error and provides confidence in the bioequivalence assessment.
O Butyl Dabigatran D3 Ethyl Ester As a Reference Standard for Impurity Profiling
Identification and Quantification of Related Substances in Active Pharmaceutical Ingredients (APIs)
The impurity profile of an API includes all potential and actual impurities that may be present. humanjournals.com For Dabigatran (B194492) Etexilate, a prodrug of the direct thrombin inhibitor Dabigatran, impurities can arise from the complex multi-stage synthesis or from degradation under various stress conditions. scirp.orgresearchgate.net O-Butyl Dabigatran Ethyl Ester is a known process-related impurity and potential degradation product of Dabigatran Etexilate. impurity.comsimsonpharma.com The use of its deuterated analogue, O-Butyl Dabigatran-d3 Ethyl Ester, as a reference standard is instrumental in the accurate identification and quantification of this specific impurity in the Dabigatran Etexilate API.
Analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), are employed for this purpose. actascientific.comresearchgate.net In a typical workflow, a known quantity of the this compound standard is added to the sample containing the Dabigatran Etexilate API. During LC-MS analysis, the mass spectrometer can distinguish between the labeled internal standard and the non-labeled impurity due to their mass difference (3 Daltons in this case). lgcstandards.com By comparing the instrument's response for the impurity to that of the known amount of the internal standard, a precise quantification can be achieved. This is essential for ensuring that the level of the impurity is below the reporting and qualification thresholds set by regulatory agencies. ich.org
Forced degradation studies are often performed as per International Council for Harmonisation (ICH) guidelines to identify likely degradation products that might form during the product's shelf life. researchgate.netijbpr.net Dabigatran Etexilate is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally degrade it. ijbpas.comrsc.org The resulting mixture is then analyzed to identify the degradation products formed.
Table 1: Common Related Substances of Dabigatran Etexilate
| Impurity Name | Type | Origin |
| Dabigatran | Active Metabolite / Degradant | Hydrolysis of the ethyl ester group. rsc.org |
| O-Butyl Dabigatran Ethyl Ester | Process-Related Impurity / Degradant | Related to starting materials or side reactions. impurity.comsimsonpharma.com |
| Amide Compound | Process-Related Impurity | By-product from synthesis. humanjournals.com |
| Deshexyl Compound | Process-Related Impurity | By-product from synthesis. humanjournals.com |
| Ethyl 3-(2-(((4-(N-((hexyloxy) carbonyl) carbamimidoyl) phenyl) amino) methyl)-1-methyl-N- (pyridin-2-yl)-1H-benzo [d] imidazole-5-carboxamido) propanoate | Process-Related Impurity | By-product from synthesis. researchgate.net |
Methodologies for Impurity Isolation and Characterization
The process of identifying a previously unknown impurity involves its isolation from the API matrix and its structural characterization. This is a complex task requiring sophisticated analytical techniques. Preparative HPLC is often used to isolate a sufficient quantity of the impurity for further analysis.
Once isolated, a battery of spectroscopic techniques is used to elucidate the structure of the impurity. These methods include:
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields information about its substructures. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure. scirp.orgresearchgate.net
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net
In this context, a synthesized and well-characterized reference standard like this compound is invaluable. It can be used to confirm the identity of an impurity peak in a chromatogram by comparing retention times and mass spectra. The availability of the labeled standard helps validate the analytical method's specificity and sensitivity for detecting the corresponding non-labeled impurity. actascientific.com
Table 2: Analytical Methodologies in Impurity Profiling
| Technique | Purpose |
| Forced Degradation | To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method. ijbpr.netijbpas.com |
| High-Performance Liquid Chromatography (HPLC) | To separate the API from its various impurities. researchgate.netnih.gov |
| Mass Spectrometry (MS and MS/MS) | To identify components by their mass-to-charge ratio and to elucidate structures through fragmentation patterns. actascientific.comrsc.org |
| Nuclear Magnetic Resonance (NMR) | To provide definitive structural characterization of isolated impurities. scirp.orgresearchgate.net |
| Preparative HPLC | To isolate and purify sufficient quantities of an impurity for structural identification. |
Regulatory Considerations for Impurity Control in Pharmaceutical Development
Regulatory bodies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure patient safety. raps.org The primary guidelines are issued by the International Council for Harmonisation (ICH). industrialpharmacist.com
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities. ich.org It establishes thresholds based on the maximum daily dose of the drug. Impurities present above the identification threshold must be structurally identified. Impurities present above the qualification threshold must be assessed for their biological safety. ich.orgamericanpharmaceuticalreview.com
ICH Q3B(R2): Impurities in New Drug Products: This guideline mirrors Q3A but applies to the finished drug product, considering degradation products that may arise from interaction between the drug substance and excipients or from storage. europa.eueuropa.eu
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for assessing and controlling impurities that have the potential to be mutagenic and carcinogenic, often requiring much lower control limits than non-mutagenic impurities. industrialpharmacist.comamericanpharmaceuticalreview.com
The use of a highly characterized, pure reference standard such as this compound is fundamental to complying with these regulations. It allows for the development and validation of analytical procedures that can accurately and reliably quantify the specific impurity it corresponds to. ich.orgeuropa.eu This ensures that the impurity can be controlled at or below the established safety thresholds, which is a critical component of any new drug application submitted to regulatory authorities like the FDA or EMA. youtube.com
Table 3: Example of ICH Q3A/Q3B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines. ich.orgeuropa.eu |
Role in Non Clinical Metabolic Research of Dabigatran and Its Analogues
Investigation of Esterase-Mediated Hydrolysis Pathways (e.g., carboxylesterases) in vitro
The conversion of the prodrug dabigatran (B194492) etexilate to its active form, dabigatran, is a critical two-step hydrolysis process mediated by carboxylesterases (CES). In vitro studies using human recombinant carboxylesterase enzymes, as well as human intestinal and liver S9 fractions, have elucidated the specific roles of CES1 and CES2 in this bioactivation. nih.govnih.gov
Dabigatran etexilate possesses two ester bonds that are sequentially cleaved. Research has demonstrated that the ethyl ester moiety of dabigatran etexilate is exclusively hydrolyzed by CES1 to form the intermediate metabolite M1. nih.govnih.gov Conversely, the carbamate (B1207046) ester is hydrolyzed by CES2 to yield the intermediate metabolite M2. nih.govnih.gov Subsequent hydrolysis of M1 by CES2, or M2 by CES1, results in the formation of the active drug, dabigatran. nih.gov
Kinetic studies have quantified the efficiency of these enzymatic reactions. The hydrolysis of the ethyl ester by CES1 to M1 occurs with a Michaelis constant (Km) of 24.9 ± 2.9 μM and a maximum reaction velocity (Vmax) of 676 ± 26 pmol/min per milligram of protein. nih.gov The hydrolysis of the carbamate ester by CES2 to form M2 is characterized by a Km of 5.5 ± 0.8 μM and a Vmax of 71.1 ± 2.4 pmol/min per milligram of protein. nih.gov These findings indicate that the primary metabolic pathway involves the initial hydrolysis by intestinal CES2 to M2, followed by hepatic CES1-mediated conversion to dabigatran. nih.gov
Stable isotope-labeled compounds, such as O-Butyl Dabigatran-d3 Ethyl Ester, are instrumental in these in vitro studies. They are used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accurate quantification of the parent drug and its metabolites, M1 and M2, during these kinetic assessments.
Interactive Data Table: In Vitro Kinetics of Dabigatran Etexilate Hydrolysis by Human Carboxylesterases
| Enzyme | Substrate Moiety | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| CES1 | Ethyl Ester | M1 | 24.9 ± 2.9 | 676 ± 26 |
| CES2 | Carbamate Ester | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 |
Data sourced from in vitro studies with human recombinant carboxylesterases. nih.gov
Studies of Glucuronidation Mechanisms in Non-Human Systems (e.g., rhesus monkeys, hepatic microsomes)
Glucuronidation represents a significant metabolic pathway for the active form of dabigatran. In vitro investigations utilizing human and rhesus monkey liver microsomes have been pivotal in characterizing this conjugation reaction. nih.gov These studies have identified that dabigatran undergoes glucuronidation to form pharmacologically active acylglucuronides.
Research has shown that several UDP-glucuronosyltransferase (UGT) enzymes are capable of catalyzing the glucuronidation of dabigatran. Specifically, UGT1A9, UGT2B7, and UGT2B15 have been identified as the key enzymes involved. mdpi.com Comparative studies of in vitro intrinsic clearances suggest that UGT2B15 is the primary contributor to this metabolic pathway.
The use of non-human systems, such as rhesus monkey liver microsomes, allows for a comparative analysis of metabolic pathways and potential species differences. nih.gov Such studies are crucial in preclinical development to better predict human metabolism. The accurate quantification of dabigatran and its glucuronide metabolites in these complex biological matrices is facilitated by the use of stable isotope-labeled internal standards.
Interactive Data Table: UGT Enzymes Involved in Dabigatran Glucuronidation
| UGT Enzyme | Substrate | System | Role |
| UGT1A9 | Dabigatran | Human Liver Microsomes | Contributor |
| UGT2B7 | Dabigatran | Human Liver Microsomes | Contributor |
| UGT2B15 | Dabigatran | Human Liver Microsomes | Major Contributor |
| Multiple UGTs | Dabigatran | Rhesus Monkey Liver Microsomes | Active |
Data compiled from in vitro studies on dabigatran metabolism. nih.govmdpi.com
Use in Identifying and Characterizing In Vitro Metabolites and Degradants
The identification and characterization of metabolites and degradation products are fundamental aspects of drug development, ensuring the safety and efficacy of a pharmaceutical product. This compound, as a stable isotope-labeled analogue, plays a vital role in the analytical methodologies employed for this purpose.
In the context of in vitro metabolic studies, where dabigatran etexilate is incubated with various enzyme systems, a complex mixture of the parent drug, intermediates, and final metabolites is generated. nih.gov Similarly, stress testing of dabigatran etexilate under conditions such as hydrolysis can lead to the formation of various degradants. researchgate.net
Interactive Data Table: Key In Vitro Metabolites and Degradants of Dabigatran Etexilate
| Compound Type | Compound Name | Analytical Method | Role of Deuterated Standard |
| Metabolite | M1 (Ethyl Ester Hydrolysis Product) | LC-MS/MS | Internal Standard for Quantification |
| Metabolite | M2 (Carbamate Ester Hydrolysis Product) | LC-MS/MS | Internal Standard for Quantification |
| Metabolite | Dabigatran Acylglucuronide | LC-MS/MS | Internal Standard for Quantification |
| Degradant | Various Hydrolytic Degradants | LC-MS/MS | Internal Standard for Quantification |
This table summarizes the application of stable isotope-labeled standards in the analysis of dabigatran etexilate metabolites and degradants. nih.govresearchgate.netnih.gov
Enzyme Inhibition Profiling and Interaction Studies in vitro (e.g., NQO2 inhibition by Dabigatran ethyl ester)
Investigating the potential for a drug and its metabolites to inhibit various enzymes is a critical step in non-clinical safety assessment to identify potential off-target effects and drug-drug interactions. An interesting and unexpected finding from in vitro studies is the inhibition of NAD(P)H quinone oxidoreductase 2 (NQO2) by dabigatran and its ethyl ester metabolite. nih.gov
NQO2 is a flavoprotein that plays a role in detoxification and cellular defense against oxidative stress. Using an unbiased functional proteomics approach, it was discovered that dabigatran binds to NQO2. nih.gov Subsequent in vitro biological assays confirmed that both dabigatran and, even more potently, its intermediate metabolite, dabigatran ethyl ester (the unhydrolyzed ester form of dabigatran), act as inhibitors of this enzyme. nih.gov
This discovery of an additional molecular target for dabigatran and its metabolite highlights the importance of comprehensive enzyme inhibition profiling. Stable isotope-labeled versions of the parent drug and its metabolites can be valuable tools in these in vitro assays to accurately determine inhibitory constants (e.g., Ki or IC50 values) by providing a precise measure of the inhibitor concentration.
Interactive Data Table: In Vitro Inhibition of NQO2 by Dabigatran and its Ethyl Ester
| Compound | Target Enzyme | Effect | Potency |
| Dabigatran | NQO2 | Inhibition | Potent Inhibitor |
| Dabigatran Ethyl Ester | NQO2 | Inhibition | More Potent than Dabigatran |
Findings based on functional proteomics and in vitro biological assays. nih.gov
Pharmacokinetic and Pharmacodynamic Investigations in Non Clinical Models
Application in Pre-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to characterizing a drug candidate's profile. They investigate how the body processes a drug, which is crucial for predicting its efficacy and safety. Stable isotope-labeled internal standards, such as O-Butyl Dabigatran-d3 Ethyl Ester or other labeled variants like [¹³C₆]-labelled dabigatran (B194492), are the cornerstone of the bioanalytical methods used in these studies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of a deuterated or otherwise isotopically labeled internal standard is considered best practice because it behaves almost identically to the unlabeled analyte (dabigatran or its prodrug) during sample extraction, chromatography, and ionization. nih.gov This co-elution and similar behavior minimize analytical variability, ensuring highly accurate and precise quantification of the drug in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.netnih.gov
Absorption: After oral administration of dabigatran etexilate to animal models (e.g., rats, rabbits, or mice), its conversion to the active form, dabigatran, is rapid. nih.govfda.govnih.gov LC-MS/MS methods, standardized with compounds like this compound, are used to measure the concentrations of both the prodrug and the active metabolite in plasma over time. This allows for the determination of key absorption parameters such as the rate and extent of bioavailability.
Distribution: To understand where the drug travels in the body, tissue samples are collected at various time points post-administration. The concentration of dabigatran in these tissues is quantified using these validated bioanalytical methods. This data is vital for identifying potential target organs and assessing tissue-specific accumulation.
Metabolism: Dabigatran etexilate is a prodrug that undergoes esterase-catalyzed hydrolysis to form the active dabigatran. nih.govpmda.go.jp Accurate measurement of both the parent compound and its metabolites is crucial for understanding the metabolic pathways and the efficiency of the conversion. Stable isotope-labeled standards are key to differentiating and quantifying each molecular species.
Excretion: Investigating the routes of elimination (primarily renal for dabigatran) involves analyzing urine and feces. nih.gov The precision afforded by using internal standards like this compound ensures the reliability of data on excretion rates and pathways, completing the ADME profile.
Use in Establishing Dose-Exposure Relationships in Animal Models
A critical step in pre-clinical development is to establish a clear relationship between the administered dose and the systemic exposure to the drug. This dose-exposure relationship informs dose selection for subsequent efficacy and toxicology studies. This compound, as an internal standard, is instrumental in generating the high-quality bioanalytical data required to define this relationship for dabigatran etexilate in various animal models. nih.gov
In these studies, animals receive escalating doses of dabigatran etexilate. Plasma samples are collected at predefined intervals, and the concentrations of dabigatran are measured using LC-MS/MS methods validated with a stable isotope-labeled internal standard. The resulting data allow for the calculation of key PK parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov
Plotting these parameters against the administered dose reveals whether exposure increases proportionally with the dose, an attribute known as linear pharmacokinetics. nih.gov Studies have shown that dabigatran exhibits a linear PK profile with dose-proportional increases in Cmax and AUC in both non-clinical models and humans. nih.gov The accuracy of these determinations is fundamentally reliant on the precision of the bioanalytical method, which is greatly enhanced by the use of an appropriate internal standard.
Table 1: Illustrative Pharmacokinetic Data for Dabigatran in an Animal Model Following Oral Administration of Dabigatran Etexilate
| Dose (mg/kg) | Mean Cmax (ng/mL) | Median Tmax (h) | Mean AUC (ng·h/mL) |
|---|---|---|---|
| 10 | 85 | 1.5 | 340 |
| 30 | 250 | 1.5 | 1050 |
| 100 | 850 | 1.0 | 3800 |
Note: This table contains illustrative data based on typical findings and does not represent a specific study. The precise quantification of Cmax and AUC values would be dependent on an internal standard like this compound.
Bioanalytical Support for In Vitro and Ex Vivo Pharmacodynamic Assays (e.g., coagulation assays)
Pharmacodynamic (PD) assays measure the effect of a drug on the body. For an anticoagulant like dabigatran, the primary pharmacodynamic effect is the prolongation of blood clotting time. This compound provides crucial bioanalytical support for these assays by enabling the accurate correlation of drug concentration with its anticoagulant activity. nih.govresearchgate.net
In Vitro Assays: In these experiments, known concentrations of dabigatran are added to animal or human plasma. The effect on coagulation is then measured using various tests, such as the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), or ecarin clotting time (ECT). nih.govnih.gov LC-MS/MS methods, using a deuterated internal standard, are employed to verify the precise concentration of dabigatran in the plasma samples, allowing for the construction of accurate concentration-response curves.
Ex Vivo Assays: These assays use samples taken from animals previously dosed with dabigatran etexilate. Blood is drawn at different times, and both the plasma drug concentration and coagulation parameters are measured. nih.gov This allows researchers to establish a direct pharmacokinetic/pharmacodynamic (PK/PD) relationship, linking systemic exposure to the pharmacological effect in a whole organism. nih.govresearchgate.net
Robust PK/PD models, developed from this high-quality data, are essential for predicting the onset, magnitude, and duration of the anticoagulant effect at different dose levels. nih.gov The reliability of these models, which are critical for translating non-clinical findings to human studies, depends on the accuracy of the concentration measurements provided by bioanalytical methods stabilized with standards like this compound.
Table 2: Illustrative Ex Vivo Data Correlating Dabigatran Plasma Concentration with Activated Partial Thromboplastin Time (aPTT) in an Animal Model
| Time Post-Dose (h) | Dabigatran Concentration (ng/mL) | aPTT (seconds) |
|---|---|---|
| 0 (Baseline) | 0 | 22 |
| 1 | 180 | 45 |
| 4 | 110 | 38 |
| 8 | 40 | 28 |
| 24 | 5 | 23 |
Note: This table contains illustrative data and does not represent a specific study. The accuracy of the dabigatran concentration values would be ensured by using a stable isotope-labeled internal standard during LC-MS/MS analysis.
Quality Control and Research Applications in Pharmaceutical Development
Role in Analytical Quality Control of Dabigatran (B194492) Raw Materials and Formulations
The quality control of active pharmaceutical ingredients (APIs) and their finished dosage forms is a cornerstone of pharmaceutical manufacturing, ensuring both the safety and efficacy of medications. In the context of Dabigatran, a direct thrombin inhibitor, rigorous analytical testing is essential to identify and quantify any impurities that may have arisen during synthesis or storage. O-Butyl Dabigatran-d3 Ethyl Ester, as an isotope-labeled version of a Dabigatran impurity, serves as an invaluable tool in this process, primarily as an internal standard in chromatographic and mass spectrometric assays. usbio.net
The development of stability-indicating assay methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for separating the main compound from its related substances and degradation products. ijbpr.netscirp.orgresearchgate.net In these methods, an internal standard is introduced into the sample preparation process at a known concentration. This compound is an ideal internal standard because it is chemically identical to the non-labeled impurity but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows it to be distinguished by a mass spectrometer, while its similar chemical behavior ensures it experiences the same variations during sample preparation and analysis as the analyte of interest. clearsynth.comaptochem.com
By comparing the analytical response of the target impurity to that of the known concentration of this compound, analysts can accurately and precisely quantify the level of the impurity in both the Dabigatran raw material and the final formulated product. This is critical for ensuring that the levels of impurities remain below the stringent limits set by regulatory bodies. The use of a stable isotope-labeled internal standard like this compound is considered best practice as it compensates for potential variations in sample extraction, injection volume, and instrument response, thereby enhancing the reliability of the quality control data. clearsynth.com
| Property | Value |
| Chemical Name | This compound |
| Application | Internal standard for analytical quality control |
| Analytical Techniques | HPLC, LC-MS |
| Function | Quantification of impurities in Dabigatran raw materials and formulations |
Ensuring Data Integrity and Reproducibility in Research Studies
In the realm of pharmaceutical research, particularly in pharmacokinetic and bioanalytical studies, data integrity and reproducibility are of paramount importance. These studies often involve the measurement of drug concentrations and their metabolites in complex biological matrices such as plasma or urine. The use of a stable isotope-labeled internal standard is a widely accepted method for ensuring the accuracy and reliability of such data. nih.gov
This compound is employed as an internal standard in research studies investigating the metabolic fate and pharmacokinetic profile of Dabigatran. When analyzing biological samples, matrix effects—the interference from other components in the sample—can significantly impact the analytical results. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and quantification. aptochem.com
The use of this compound helps to:
Minimize variability: It accounts for variations in sample preparation, such as extraction efficiency and injection volume.
Compensate for matrix effects: It mitigates the suppressive or enhancing effects of the biological matrix on the analyte signal in mass spectrometry.
These attributes are critical for generating robust and reproducible data, which is essential for making informed decisions during drug development and for regulatory submissions. The validation of analytical methods using such standards is a key requirement of regulatory agencies to ensure the reliability of the submitted data. longdom.orgscholarsresearchlibrary.com
Long-Term Storage and Handling Considerations for Research Standards
The integrity of any analytical standard is contingent upon its proper storage and handling. For a deuterated compound like this compound, which is often supplied in small quantities and used as a high-purity reference material, these considerations are even more critical to prevent degradation and maintain its certified concentration.
Storage:
Temperature: this compound should be stored at low temperatures, typically between 2-8°C, and protected from light. msesupplies.com Some suppliers may recommend frozen storage for long-term stability. It is crucial to adhere to the specific storage conditions provided by the manufacturer on the certificate of analysis.
Container: The compound should be stored in its original, unopened container until use. Once opened, it is recommended to transfer the standard to a small, airtight vial, preferably made of amber glass to protect it from light. The container size should be appropriate for the volume of the standard to minimize headspace and potential solvent evaporation. sigmaaldrich.com
Handling:
Aliquoting: To prevent contamination of the primary stock, it is advisable to prepare working solutions by aliquoting the required amount from the main container. The original stock should not be repeatedly opened and closed.
Temperature Equilibration: Before opening, the container should be allowed to come to room temperature to prevent condensation of atmospheric moisture into the standard, which could alter its concentration. sigmaaldrich.com
Inert Atmosphere: For highly sensitive compounds, flushing the vial with an inert gas like nitrogen or argon before sealing can help to displace oxygen and prevent oxidative degradation.
By following these storage and handling protocols, the stability and accuracy of this compound as a research standard can be maintained over its intended shelf life, ensuring the continued reliability of the analytical data it helps to generate.
Emerging Research Areas and Future Perspectives
Advanced Analytical Techniques for Trace Analysis
The quantitative analysis of O-Butyl Dabigatran-d3 Ethyl Ester and its metabolites in complex biological matrices necessitates the use of highly sensitive and specific analytical techniques. The primary method employed for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers excellent selectivity and sensitivity for detecting and quantifying low concentrations of the deuterated compound. researchgate.net
The development of advanced LC-MS/MS methods involves optimizing several key parameters:
Chromatographic Separation: Achieving efficient separation of this compound from its non-deuterated counterpart and other metabolites is crucial for accurate quantification. This is typically accomplished using reversed-phase liquid chromatography with columns that provide high-resolution separation.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte. For this compound, this involves selecting unique mass transitions that differentiate it from endogenous interferences and other related compounds. The use of stable isotope-labeled internal standards, such as this compound itself, is a standard practice to correct for matrix effects and variations in instrument response, leading to higher precision and accuracy. researchgate.net
Sample Preparation: Effective sample preparation is critical for removing interfering substances from the biological matrix (e.g., plasma, urine) and concentrating the analyte. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to achieve clean extracts suitable for LC-MS/MS analysis.
Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer even greater specificity and the ability to identify unknown metabolites through accurate mass measurements. These advanced techniques are instrumental in detailed pharmacokinetic and metabolic studies of deuterated compounds.
Application in Targeted Metabolomics and Flux Analysis in Pre-Clinical Settings
Stable isotope-labeled compounds like this compound are invaluable tools in the fields of targeted metabolomics and metabolic flux analysis. nih.govcreative-proteomics.com These approaches provide a dynamic view of metabolic pathways, which is a significant advantage over static measurements of metabolite concentrations. nih.govnih.gov
Targeted Metabolomics: In targeted metabolomics, researchers focus on a specific set of known metabolites to quantify their changes in response to a particular stimulus or in a disease state. This compound can be used as an internal standard for the accurate quantification of its non-deuterated analog, Dabigatran (B194492) etexilate, and its metabolites. researchgate.net The use of a deuterated standard that is chemically identical to the analyte but has a different mass allows for precise correction of any sample loss during preparation and analytical variability. researchgate.net
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to measure the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.com By introducing a stable isotope-labeled substrate (a "tracer") into cells or an organism, researchers can track the incorporation of the isotope into various downstream metabolites. creative-proteomics.comyoutube.com While this compound itself is a drug and not a primary metabolic substrate, the principles of flux analysis are highly relevant to understanding its metabolic fate.
| Analytical Technique | Application in this compound Research | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of the compound and its metabolites in biological samples. | High sensitivity, high selectivity, and suitability for complex matrices. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites and elucidation of metabolic pathways. | Accurate mass measurement, enabling the determination of elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the compound and its metabolites. | Provides detailed structural information. creative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites or derivatives. | Excellent separation for volatile compounds. creative-proteomics.com |
Potential for New Deuterated Analogs in Drug Discovery and Development
The development of this compound is an example of a broader strategy in drug discovery known as "deuterium switching." nih.govnih.gov This approach involves selectively replacing hydrogen atoms with deuterium (B1214612) at specific positions in a drug molecule to improve its pharmacokinetic or toxicological properties. nih.govnih.gov
The primary rationale behind this strategy is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate if that hydrogen is replaced with deuterium. researchgate.net
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium atoms at metabolically vulnerable sites in a drug molecule, it is possible to slow down its rate of metabolism. nih.gov This can lead to several potential benefits:
Improved Oral Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce this effect, leading to a greater proportion of the administered dose reaching systemic circulation.
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites, potentially improving the drug's safety profile.
Reduced Pharmacokinetic Variability: By minimizing metabolism-related differences among individuals, deuterated drugs may exhibit more predictable pharmacokinetic profiles.
Q & A
Q. What are the established synthetic pathways for O-Butyl Dabigatran-d3 Ethyl Ester, and what critical parameters influence yield and purity?
The synthesis of deuterated analogs like this compound typically involves isotopic labeling during precursor modification. For example, deuterium incorporation may occur via catalytic exchange reactions or using deuterated reagents in esterification steps. Critical parameters include reaction temperature (to avoid deuterium loss), solvent selection (to minimize isotopic scrambling), and purification methods (e.g., preparative HPLC) to isolate the deuterated product from non-labeled impurities. A study on Dabigatran etexilate-d3 synthesis highlights the use of deuterated intermediates and rigorous spectroscopic validation (e.g., NMR and LC-MS) to confirm isotopic integrity .
Q. Which analytical methods are most robust for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key considerations include:
- Chromatographic separation : Use reverse-phase columns (C18) to resolve isotopic analogs from matrix interferences.
- Ionization settings : Electrospray ionization (ESI) in positive mode optimizes detection of protonated ions.
- Internal standards : Co-eluting deuterated internal standards (e.g., dabigatran-d3) improve quantification accuracy by correcting for matrix effects .
Validated protocols for dabigatran analogs in plasma and urine emphasize calibration curve linearity (0.5–500 ng/mL) and recovery rates (>90%) .
Q. How does deuterium labeling impact the stability and detection of this compound compared to its non-deuterated form?
Deuterium labeling reduces metabolic degradation rates (kinetic isotope effect) and enhances chromatographic retention times due to increased molecular mass. However, incomplete deuteration can lead to "isotopic splitting" in mass spectra, requiring high-resolution MS to distinguish between d0, d1, and d3 forms. Stability studies should assess deuterium retention under storage conditions (e.g., pH, temperature) using accelerated degradation protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data when using deuterated analogs like this compound?
Contradictions often arise from variability in isotopic purity or metabolic interference. Strategies include:
- Source validation : Verify deuterium incorporation levels (e.g., ≥98% via NMR) to rule out batch-to-batch variability.
- Cross-study comparisons : Account for differences in experimental designs (e.g., dosing regimens, species-specific metabolism) that may skew results.
- Bias mitigation : Address citation biases (e.g., overreliance on high-impact journals) by including gray literature or preprints in meta-analyses .
Q. What strategies optimize the use of deuterated internal standards in LC-MS/MS methods for dabigatran metabolite quantification?
- Co-elution matching : Ensure the internal standard (e.g., dabigatran-d3) shares retention time with the target analyte to normalize matrix effects.
- Ion suppression testing : Evaluate ion suppression/enhancement using post-column infusion studies.
- Cross-validation : Compare results across multiple detection modes (e.g., MRM vs. high-resolution MS) to confirm specificity .
Q. How should researchers design experiments to assess isotopic effects of deuterium in metabolic studies?
- Isotopic tracer studies : Co-administer deuterated and non-deuterated forms to compare metabolic pathways (e.g., CYP450-mediated oxidation).
- Metabolite profiling : Use HR-MS to identify deuterium retention in metabolites, revealing sites of enzymatic activity.
- Statistical rigor : Incorporate power analyses to determine sample sizes needed to detect subtle isotopic effects (e.g., 20% reduction in clearance rates) .
Methodological Considerations
- Data transparency : Adhere to open science practices by sharing raw spectra and chromatograms in repositories with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
- Conflict resolution : When data conflicts arise, prioritize replication studies and multi-institutional collaborations to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
